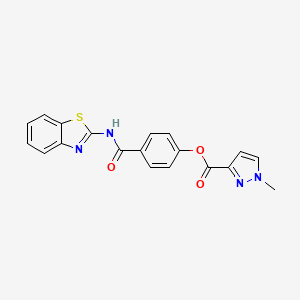![molecular formula C22H18N2O2 B11066302 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11066302.png)
12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one: is a complex organic compound that features a unique structure combining a hydroxyphenyl group with a tetrahydrobenzo phenanthrolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the hydroxyphenyl precursor, followed by cyclization and reduction steps to form the tetrahydrobenzo phenanthrolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenanthrolinone derivatives.
Substitution: Halogenated phenanthrolinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: The compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the phenanthrolinone core can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 12-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- 12-(4-aminophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
Uniqueness: The presence of the hydroxyphenyl group in 12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one imparts unique chemical reactivity and biological activity compared to its methoxy and amino analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
12-(4-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C22H18N2O2/c25-14-8-6-13(7-9-14)20-21-15-3-2-12-23-16(15)10-11-18(21)24-17-4-1-5-19(26)22(17)20/h2-3,6-12,20,24-25H,1,4-5H2 |
InChI Key |
XKRFSKOTVDXCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11066234.png)

![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11066246.png)
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide](/img/structure/B11066256.png)
![4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid](/img/structure/B11066258.png)
![{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone](/img/structure/B11066269.png)
![ethyl 2-[(4-fluorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11066275.png)

![1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium](/img/structure/B11066283.png)
![3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11066287.png)
![3-(5-Bromofuran-2-yl)-5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazole](/img/structure/B11066289.png)
![5-{[(2-fluorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066292.png)
![4-(3-Fluorophenyl)-2-(pyridin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11066298.png)
![4-{(E)-[2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11066309.png)
